N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040659-17-3
VCID: VC11921108
InChI: InChI=1S/C23H27N3O4S/c1-15-13-19(24-16(2)27)9-10-22(15)31(29,30)25-20-8-7-17-11-12-26(21(17)14-20)23(28)18-5-3-4-6-18/h7-10,13-14,18,25H,3-6,11-12H2,1-2H3,(H,24,27)
SMILES: CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Molecular Formula: C23H27N3O4S
Molecular Weight: 441.5 g/mol

N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide

CAS No.: 1040659-17-3

Cat. No.: VC11921108

Molecular Formula: C23H27N3O4S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide - 1040659-17-3

Specification

CAS No. 1040659-17-3
Molecular Formula C23H27N3O4S
Molecular Weight 441.5 g/mol
IUPAC Name N-[4-[[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]-3-methylphenyl]acetamide
Standard InChI InChI=1S/C23H27N3O4S/c1-15-13-19(24-16(2)27)9-10-22(15)31(29,30)25-20-8-7-17-11-12-26(21(17)14-20)23(28)18-5-3-4-6-18/h7-10,13-14,18,25H,3-6,11-12H2,1-2H3,(H,24,27)
Standard InChI Key LSAYBXQPVLBVRB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2

Introduction

N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is a complex organic compound with a molecular formula of C23H27N3O4S. It is characterized by its unique structural features, which include a cyclopentanecarbonyl group attached to a dihydroindole ring, a sulfamoyl group, and an acetamide moiety. This compound is of interest in various fields of research due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide typically involves multiple steps, including the formation of the indole ring, introduction of the cyclopentanecarbonyl group, and attachment of the sulfamoyl and acetamide moieties. The specific synthesis route may vary depending on the availability of starting materials and desired yields.

Biological Activity and Potential Applications

While specific biological activity data for N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is limited, compounds with similar structural features have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research. The sulfamoyl group, in particular, is known to contribute to pharmacological activity in many drugs.

Research Findings and Future Directions

Research on N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide is ongoing, with a focus on understanding its chemical properties and potential biological activities. Future studies may involve in vitro and in vivo testing to assess its efficacy and safety as a therapeutic agent.

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